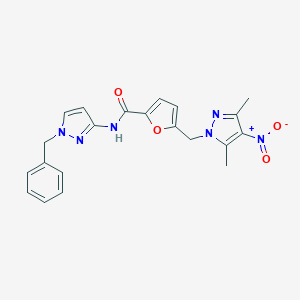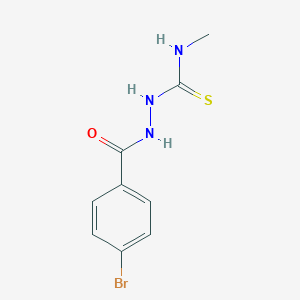![molecular formula C11H11N5O4 B279875 (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid, also known as TEA, is a chemical compound used in scientific research. It is a tetrazole-containing amino acid derivative that has been shown to have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid involves the inhibition of enzymes that are involved in the production of reactive oxygen species. This leads to a reduction in oxidative stress, which is known to contribute to the development of various diseases. (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid in lab experiments is its ability to inhibit the activity of enzymes that are involved in the production of reactive oxygen species. This makes it a useful tool for studying the role of oxidative stress in various diseases. However, one of the limitations of using (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid in lab experiments.
Orientations Futures
There are several future directions for the study of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid. One area of research is the development of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid derivatives with improved pharmacological properties. Another area of research is the study of the effects of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid on the gut microbiome, which has been shown to play a role in the development of various diseases. In addition, the potential use of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid is a chemical compound that has potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid inhibits the activity of enzymes that are involved in the production of reactive oxygen species, which is known to contribute to the development of various diseases. (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the study of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid can be synthesized using a multistep process that involves the reaction of 4-(1H-tetrazol-1-yl)aniline with ethyl 2-bromoacetate, followed by hydrolysis and decarboxylation. The final product is obtained after purification using column chromatography. This method has been reported in several scientific papers and has been shown to be effective in producing high yields of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid.
Applications De Recherche Scientifique
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which are known to contribute to the development of various diseases.
Propriétés
Formule moléculaire |
C11H11N5O4 |
|---|---|
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
2-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethoxy]acetic acid |
InChI |
InChI=1S/C11H11N5O4/c17-10(5-20-6-11(18)19)13-8-1-3-9(4-2-8)16-7-12-14-15-16/h1-4,7H,5-6H2,(H,13,17)(H,18,19) |
Clé InChI |
BNVLZIQCHJVDRL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)COCC(=O)O)N2C=NN=N2 |
SMILES canonique |
C1=CC(=CC=C1NC(=O)COCC(=O)O)N2C=NN=N2 |
Solubilité |
41.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)

![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)

![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)

![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)

![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)